Rubidium antimonide

Overview

Description

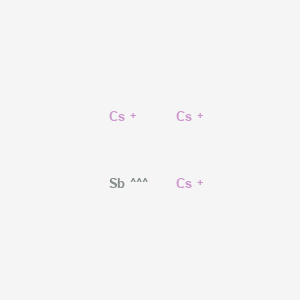

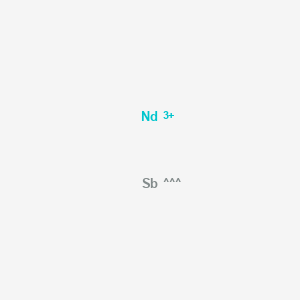

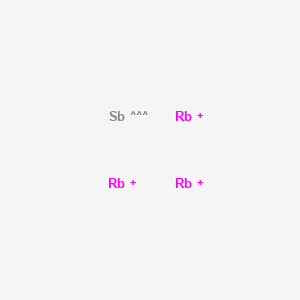

Rubidium antimonide is a compound of rubidium, an alkali metal, and antimony . Antimonides are compounds of antimony with more electropositive elements . Known antimonides include isolated Sb3− ions (in Li3Sb, Na3Sb), dumbbells Sb4− 2 in Cs4Sb2, discrete antimony chains, for example, Sb8− 6 in SrSb3, infinite spirals (Sb−)n (in NaSb, RbSb), planar four-membered rings Sb2− 4, Sb3− 7 cages in Cs3Sb, and net shaped anions Sb2− 3 in BaSb3 .

Synthesis Analysis

The synthesis of rubidium antimonide involves the reduction of antimony by alkali metals or by other methods . The formation of the bulk phase of the rubidium compounds is in line with the weak interaction of rubidium with Sibunit .Molecular Structure Analysis

The molecular structure of rubidium antimonide includes isolated Sb3− ions (in Li3Sb, Na3Sb), dumbbells Sb4− 2 in Cs4Sb2, discrete antimony chains, for example, Sb8− 6 in SrSb3, infinite spirals (Sb−)n (in NaSb, RbSb), planar four-membered rings Sb2− 4, Sb3− 7 cages in Cs3Sb, and net shaped anions Sb2− 3 in BaSb3 . Sb atoms form infinite chains arranged around crystallographic 21 screw axes with approximate 41 symmetry .Chemical Reactions Analysis

Antimony is brittle and silvery. It is not very active, but reacts with oxygen, sulfur, and chlorine at high temperatures . Many antimonides, including rubidium antimonide, are flammable or decomposed by oxygen when heated since the antimonide ion is a reducing agent .Physical And Chemical Properties Analysis

Rubidium is a soft metal that ignites in the air and reacts violently with water . It has an electron configuration of [Kr] 5s¹. Its single valence electron makes it highly reactive, similar to other alkali metals like sodium and potassium .Scientific Research Applications

Electrical and Optical Properties

Rubidium antimonide, along with other alkali antimonides like sodium and potassium antimonides, has been studied for its electrical characteristics. These compounds exhibit varied electrical properties, such as transitioning from p-type to n-type or maintaining a constant p-type conductivity. Rubidium antimonide, in particular, is identified as an intermediate compound with significant effects on dark and photoconductivity and photoemission. These properties are influenced by factors such as excess alkali metal supply, additional antimony deposition, and superficial oxidation. Such characteristics make rubidium antimonide a candidate for applications in electronics and photonics (Imamura, 1959).

Quantum Information Processing

Rubidium plays a pivotal role in quantum information processing. Research has shown that illuminating a single rubidium atom with short light pulses can create an efficient source of single photons with well-defined polarization. This controlled single-photon emission from a trapped two-level rubidium atom exhibits nearly perfect antibunching, making it highly suitable for applications in quantum information processing (Darquié et al., 2005).

Nanoscale Light-Matter Interactions

In the realm of atomic cladding waveguides, rubidium vapors are being utilized for enhancing light-matter interactions at a nanoscale. By constructing atomic cladding waveguides with a silicon nitride nano-waveguide core and rubidium vapor cladding, researchers have observed efficient interaction between the electromagnetic guided mode and the rubidium cladding. This technology is vital for advancements in slow and stored light nonlinear optics, quantum computation, atomic clocks, and magnetometers (Stern et al., 2013).

Biochemical and Medical Research

Rubidium, including its isotopes, has been considered for various biochemical and medical research applications. For instance, rubidium-87 nuclear magnetic resonance (NMR) spectroscopy has been evaluated for measuring potassium fluxes across membranes in biological systems, such as in rat salivary glands. This application stems from rubidium's ability to substitute for potassium in many biological functions (Steward et al., 1991).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for rubidium antimonide research could involve further exploration of its physical properties and potential applications . As a compound of rubidium, it may also benefit from advances in rubidium research, such as the development of new rubidium-based materials and technologies .

properties

InChI |

InChI=1S/3Rb.Sb/q3*+1; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSLONXVKRBZGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Rb+].[Rb+].[Rb+].[Sb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Rb3Sb+3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.163 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubidium antimonide | |

CAS RN |

12038-62-9 | |

| Record name | Antimony, compd. with rubidium (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony, compd. with rubidium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony, compound with rubidium (1:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide hydrochloride](/img/structure/B3365065.png)